molecular formula C7H7NO2 B1270906 1-cyclopropyl-1H-pyrrole-2,5-dione CAS No. 28001-33-4

1-cyclopropyl-1H-pyrrole-2,5-dione

Cat. No.: B1270906
CAS No.: 28001-33-4
M. Wt: 137.14 g/mol
InChI Key: BJALBKKIIRSGQN-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.136 g/mol . This compound is characterized by a pyrrole ring substituted with a cyclopropyl group and two keto groups at positions 2 and 5. It is used in various biochemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-cyclopropyl-1H-pyrrole-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst such as squaric acid . This reaction typically occurs in water at 60°C for about 5 hours, yielding the desired product in good to excellent yields (40-95%).

Chemical Reactions Analysis

1-Cyclopropyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroxy derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-1H-pyrrole-2,5-dione is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, leading to various biochemical effects.

Comparison with Similar Compounds

1-Cyclopropyl-1H-pyrrole-2,5-dione can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which imparts distinct steric and electronic effects.

Properties

IUPAC Name

1-cyclopropylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-3-4-7(10)8(6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJALBKKIIRSGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363965
Record name 1-cyclopropyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28001-33-4
Record name 1-cyclopropyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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